

# Application Notes and Protocols: Immobilon® PVDF Membranes for Protein Detection

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## Compound of Interest

Compound Name: Immobilon

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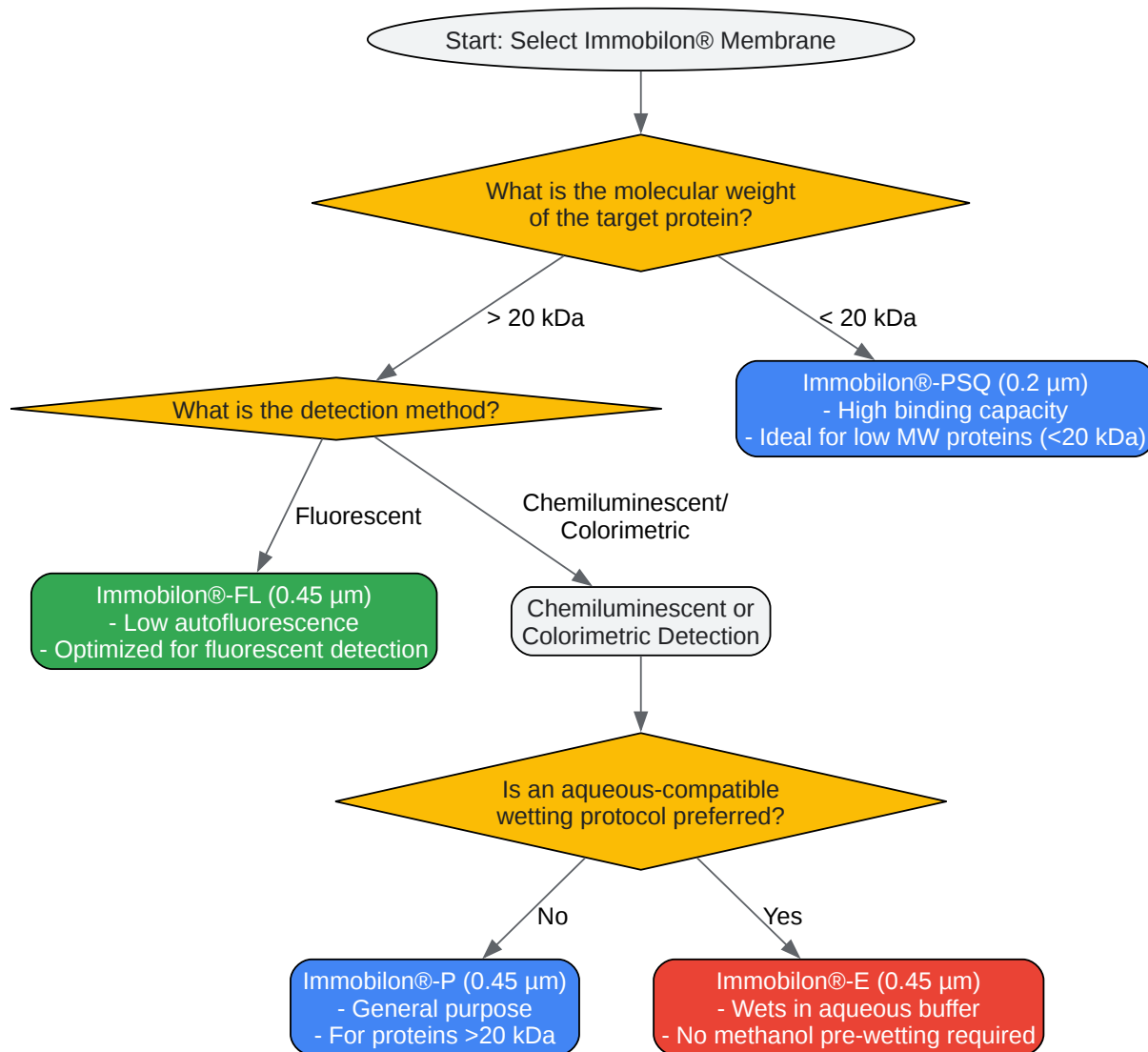
## Introduction

**Immobilon®** Polyvinylidene Fluoride (PVDF) membranes are a cornerstone for protein analysis, particularly in immunoblotting applications like Western blotting. Contrary to the term "in-gel detection," **Immobilon®** membranes are utilized after proteins have been separated by gel electrophoresis. The proteins are then transferred from the gel onto the membrane in a process called electroblotting or Western blotting. This high-affinity protein binding membrane serves as a solid support for subsequent immunodetection steps, where specific proteins are identified using antibodies. The inherent properties of **Immobilon®** PVDF membranes, such as high protein binding capacity, mechanical strength, and chemical stability, make them superior to other membrane types like nitrocellulose for many applications.<sup>[1][2]</sup> This document provides detailed guidance on selecting the appropriate **Immobilon®** membrane and protocols for its use in chemiluminescent and fluorescent Western blotting.

## Choosing the Right Immobilon® Membrane

Selecting the appropriate **Immobilon®** membrane is critical for achieving optimal results in Western blotting. The choice depends on the molecular weight of the target protein, the detection method, and the desired sensitivity.<sup>[3]</sup>

Logical Diagram for **Immobilon®** Membrane Selection



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Caption: A decision-making workflow for selecting the appropriate **Immobilon®** membrane.

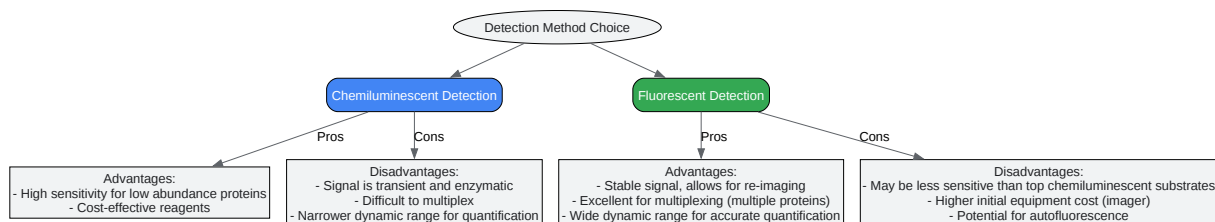
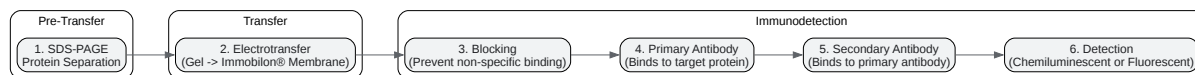
Summary of **Immobilon®** Membrane Properties

Membrane Type	Pore Size (µm)	Key Features & Applications	Protein Binding Capacity (µg/cm²)
Immobilon®-P	0.45	The most common choice for Western blotting of proteins >20 kDa.[3][4]	BSA: 215, Goat IgG: 294, Insulin: 160[5]
Immobilon®-PSQ	0.2	Ideal for low molecular weight proteins (<20 kDa) and protein sequencing due to higher retention.[3]	BSA: 340, Goat IgG: 448, Insulin: 262
Immobilon®-FL	0.45	Optimized for fluorescence-based detection with low background fluorescence.	BSA: 205, Goat IgG: 300, Insulin: 155
Immobilon®-E	0.45	Wets in aqueous buffers, eliminating the need for a methanol pre-wetting step.	Goat IgG: 225-293

## Experimental Workflow for Western Blotting

The general workflow for Western blotting using **Immobilon®** membranes involves several key steps, from protein transfer to detection.

Diagram of the Western Blotting Workflow



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